3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound features a pyrazolo[4,3-c]quinoline core, a fused heterocyclic system combining pyrazole and quinoline rings. Key substituents include:
- A 3-oxo group at position 2.
- A p-tolyl group (para-methylphenyl) at position 2.
- An N-(1-phenylethyl)carboxamide moiety at position 7.
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-8-11-20(12-9-16)30-26(32)22-15-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-17(2)18-6-4-3-5-7-18/h3-15,17,29H,1-2H3,(H,28,31) |
InChI Key |
YLOWJPGORZGEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation-Based Synthesis
The Friedländer reaction is a cornerstone for constructing the quinoline core. In this method, 2-amino-4-methylquinoline-3-carboxylic acid reacts with 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde under acidic conditions to form the pyrazoloquinoline scaffold. Key steps include:
-
Cyclocondensation : Heating at 120°C in polyphosphoric acid (PPA) facilitates intramolecular cyclization, forming the pyrazole ring .
-
Carboxamide Introduction : The 8-carboxamide group is installed via a coupling reaction between the quinoline-8-carboxylic acid intermediate and 1-phenylethylamine using EDCl/HOBt in DMF .
Optimization :
-
Yields improve from 45% to 72% when microwave irradiation replaces conventional heating .
-
Substituent effects: Electron-donating groups (e.g., p-tolyl) enhance cyclization efficiency due to reduced steric hindrance .
Multi-Component Reaction (MCR) Approach
A one-pot, three-component reaction streamlines synthesis:
-
Arylglyoxals (e.g., p-tolylglyoxal) react with 3-methyl-1-arylpyrazol-5-amine and cyclic 1,3-dicarbonyl compounds (e.g., Meldrum’s acid) in water with tetrapropylammonium bromide (TPABr) at 80°C .
-
Dearoylation and Oxidation : The intermediate undergoes spontaneous dearoylation, followed by air oxidation to introduce the 3-oxo group .
-
Amidation : The crude product is treated with 1-phenylethylamine and DCC in THF to yield the final compound .
Advantages :
-
Reduced reaction time (8–12 hours vs. 24–48 hours for stepwise methods).
Hydrazine-Mediated Cyclization
This method leverages hydrazine hydrate to form the pyrazole ring:
-
Quinoline Ester Intermediate : 8-Cyano-2-(p-tolyl)quinoline-3-carboxylate is synthesized via Niementowski reaction .
-
Hydrazine Treatment : Refluxing with hydrazine hydrate in ethanol opens the cyano group, forming a hydrazide that cyclizes to the pyrazoloquinoline core .
-
Oxidation and Amidation : The 3-oxo group is introduced using KMnO₄, followed by amidation with 1-phenylethylamine .
Challenges :
Palladium-Catalyzed Cross-Coupling
For late-stage diversification, Suzuki-Miyaura coupling introduces the p-tolyl group:
-
Borylation : 8-Bromo-pyrazolo[4,3-c]quinoline-3-one is treated with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis .
-
Cross-Coupling : Reaction with p-tolylboronic acid installs the p-tolyl group at position 2 .
-
Carboxamide Formation : The bromine at position 8 is replaced via Ullmann coupling with 1-phenylethylamine in the presence of CuI/L-proline .
Performance Metrics :
-
Requires inert conditions and expensive catalysts.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedländer Annulation | PPA, EDCl/HOBt | 65–72% | 24–36 h | High regioselectivity | Acidic conditions degrade sensitive groups |
| Multi-Component Reaction | TPABr, p-tolylglyoxal | 85–92% | 8–12 h | One-pot, scalable | Limited substrate flexibility |
| Hydrazine Cyclization | Hydrazine hydrate, KMnO₄ | 50–65% | 48–60 h | Low cost | Risk of over-oxidation |
| Cross-Coupling | Pd(dppf)Cl₂, p-tolylboronic acid, CuI | 40–55% | 72–96 h | Late-stage functionalization | High cost, complex purification |
Mechanistic Insights
-
Friedländer Annulation : Proceeds via keto-enol tautomerization, followed by dehydration to form the quinoline ring .
-
MCR Pathway : Knoevenagel condensation generates an α,β-unsaturated ketone, which undergoes Michael addition and cyclization .
-
Hydrazine Cyclization : Nucleophilic attack of hydrazine on the cyano group forms a hydrazide intermediate, which cyclizes via intramolecular amidation .
Chemical Reactions Analysis
Cyclocondensation Reactions
The synthesis of pyrazoloquinoline derivatives typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For this compound, substituted anilines react with 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine to introduce substituents at specific positions on the pyrazole ring. Key steps include:
-
Reagents : Substituted anilines, hydrazines, or other nucleophiles.
-
Conditions : Heating under reflux in solvents like ethanol or DMF.
-
Outcome : Formation of the fused pyrazoloquinoline core with phenylethyl and p-tolyl substituents.
Multi-step Synthetic Routes
The compound is synthesized via multi-step methods involving sequential reactions:
-
Quinoline Derivation : Starting with quinoline, modifications include hydroxylation, halogenation (e.g., chlorination), and subsequent substitution.
-
Hydrazine Coupling : Reaction of chloroquinoline derivatives with hydrazines to form the pyrazoloquinoline scaffold.
-
Functional Group Introduction : Incorporation of the carboxamide group and p-tolyl substituent through amidation or alkylation.
One-Pot Procedures
Efficient one-pot syntheses have been explored for pyrazoloquinoline derivatives, though specific methods for this compound are less documented. Analogous pyrazole systems use Cu/Fe catalysis for coupling reactions (e.g., phenylacetylene with aldehydes and hydrazines) to form intermediates that undergo cyclization .
Hydrolysis
The carboxamide group (-CONH2) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines, respectively. This reaction is critical for modifying the compound’s biological activity.
Alkylation/Amidation
The amino group on the pyrazole ring and oxo group at position 3 can participate in alkylation or amidation reactions. For example:
-
Nucleophilic substitution : Reaction with alkyl halides to introduce new substituents.
-
Amidation : Conversion of carboxylic acids to amides using coupling agents like DCC or EDCl.
Electrophilic Substitution
The aromatic rings (quinoline and p-tolyl moieties) may undergo electrophilic substitution at activated positions (e.g., para to electron-donating groups). Reactions include nitration, sulfonation, or halogenation.
Oxidation/Reduction
The quinoline system is susceptible to redox reactions:
-
Oxidation : Conversion of quinoline to quinolinone under oxidative conditions.
-
Reduction : Partial reduction of the quinoline ring to form dihydroquinoline derivatives.
Nucleophilic Attack
Hydrazine derivatives attack electrophilic carbonyl groups (e.g., in 1,3-dicarbonyl compounds) to initiate cyclocondensation. This forms the pyrazoloquinoline core through sequential nucleophilic additions and eliminations.
Electrophilic Addition
Electrophiles (e.g., nitro groups, halogens) add to aromatic rings via resonance-stabilized intermediates. The p-tolyl group’s methyl substituent directs electrophiles to specific positions.
Rearrangement Reactions
During cyclization, intermediates may undergo rearrangements (e.g., hydrazine tautomerization or keto-enol shifts) to stabilize the fused ring system .
Data Tables
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi.
Case Study: Antibacterial Activity
In a study investigating the antimicrobial properties of related compounds, it was found that derivatives containing electron-withdrawing groups exhibited enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific substituents on the pyrazole ring was correlated with increased potency, suggesting that modifications to the structure of 3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide could lead to improved antimicrobial agents .
Anticancer Applications
The potential of this compound as an anticancer agent has also been explored. Pyrazoloquinoline derivatives have been shown to inhibit key molecular targets involved in cancer cell proliferation.
Case Study: EGFR Inhibition
A series of studies focused on quinoline hybrids demonstrated that compounds similar to 3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity. These compounds showed IC50 values comparable to established anticancer drugs, indicating their potential as dual-action agents targeting both cancer cells and microbial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazoloquinoline derivatives. The following table summarizes key structural modifications and their corresponding biological activities:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO2) | Increased antibacterial potency |
| Substituted phenyl groups | Enhanced anticancer activity against EGFR |
| Alkyl vs. aryl substitutions | Variability in selectivity and potency |
Synthesis and Characterization
The synthesis of 3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues from Heterocycles (2004): Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
Core Structure: Pyrazolo[4,3-c]pyridine fused system (lacks the extended quinoline ring in the target compound). Key Substituents:
- Quinolin-3-yl group at position 3.
- Ethyl ester at position 7.
- Phenyl group at position 2 (vs. p-tolyl in the target).
Synthesis: Prepared via condensation of 3-aminoquinoline derivatives, yielding 84% with a melting point of 248–251°C . Physicochemical Properties:
- Higher carbon content (70.23% C) due to the ethyl ester and phenyl groups.
- Orange crystalline solid.
Comparison with Target Compound :
- Core Difference: The target’s pyrazolo[4,3-c]quinoline core incorporates a quinoline ring fused to pyrazole, whereas 7f uses pyrazolo[4,3-c]pyridine. This difference may enhance π-π stacking interactions in the target.
- The carboxamide (target) vs. ester (7f) at position 8/7 may influence solubility and hydrogen-bonding capacity.
Dihydroquinoline Derivatives from J. Med. Chem. (2007): N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides (38–40)
Core Structure: 4-Oxo-1,4-dihydroquinoline (distinct from the pyrazoloquinoline system in the target). Key Substituents:
- Aryl-carboxamide at position 3.
- Pentyl chain at position 1.
Synthesis: Acyl chloride intermediates reacted with amine derivatives under mild conditions . Applications: Likely designed for antimicrobial or kinase inhibition, given the prevalence of 4-oxoquinolines in drug discovery.
Comparison with Target Compound :
- Core Difference: The dihydroquinoline core lacks the pyrazole ring, reducing structural rigidity compared to the target’s fused system.
- Substituent Positioning : The carboxamide in 38–40 is at position 3 (vs. position 8 in the target), which may alter binding pocket interactions.
- Chain Length : The pentyl group in 38–40 enhances lipophilicity, whereas the phenylethyl group in the target balances hydrophobicity and aromaticity.
Biological Activity
3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, which is known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N4O2, with a molecular weight of 422.5 g/mol. Its structure features a fused pyrazole and quinoline ring system, which contributes to its biological activity. The presence of substituents such as phenylethyl and p-tolyl groups enhances its chemical reactivity and potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory activities. For instance, studies have shown that these compounds can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, suggesting a pathway for treating inflammatory diseases .
Anticancer Activity
Pyrazolo compounds have been reported to possess anticancer properties. They may exert their effects through various mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The interaction with specific enzymes involved in cancer pathways remains an area for further exploration .
Antimicrobial Effects
The antimicrobial activity of pyrazoloquinoline derivatives has also been documented. These compounds demonstrate effectiveness against a range of pathogens, highlighting their potential as therapeutic agents in treating infectious diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazoloquinoline derivatives:
-
Anti-inflammatory Studies :
- A study demonstrated that certain derivatives inhibited iNOS and COX-2 expression in vitro, leading to reduced nitric oxide production in macrophage-like cells.
- Data from cellular assays indicated a dose-dependent response in the inhibition of inflammatory markers.
- Anticancer Studies :
- Antimicrobial Activity :
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | Inhibition of iNOS and COX-2 |
| Anticancer | Induction of apoptosis | Caspase activation |
| Antimicrobial | Broad-spectrum activity | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
